Serratenediol diacetate
Description
Primary Botanical Sources of Serratenediol (B15192)
Serratenediol is the fundamental precursor to its acetylated derivatives and has been isolated from a range of plant species. It is a pentacyclic triterpene that serves as a key compound in the study of this structural class. cdnsciencepub.comtci-thaijo.org
The genus Lycopodium, commonly known as club mosses, is a rich source of serratane-type triterpenoids, with serratenediol being a frequently isolated constituent. researchgate.net Phytochemical studies have identified serratenediol in numerous species within this genus. For instance, it is a major triterpene in Lycopodium lucidulum and has also been extracted from Lycopodium clavatum, Lycopodium complanatum, and Lycopodium inundatum. publish.csiro.aucdnsciencepub.comnih.govjst.go.jp The presence of serratenediol across these species highlights its importance as a characteristic compound of the Lycopodium genus. researchgate.net
Table 1: Documented Occurrences of Serratenediol in Lycopodium Species
| Species | Finding | Reference |
|---|---|---|
| Lycopodium clavatum | A novel onoceroid synthase gene cloned from this fern led to the production of serratenediol. | nih.gov |
| Lycopodium complanatum | The triterpene fraction was shown to contain serratenediol. | publish.csiro.au |
| Lycopodium lucidulum | Serratenediol is the major triterpenoid (B12794562) isolated from this species. | cdnsciencepub.com |
| Lycopodium inundatum | Serratenediol was isolated along with several of its triterpenoid-glycosides. | researchgate.netjst.go.jp |
| Lycopodium serratum | Serratenediol was isolated from this species, which is synonymous with Huperzia serrata. | cdnsciencepub.comnih.gov |
| Lycopodium cernuum | This species has been identified as a source of serratane triterpenes, including serratenediol. | cdnsciencepub.com |
The Huperzia genus, which belongs to the same family as Lycopodium (Lycopodiaceae), is another primary source of serratenediol. nih.govresearchgate.net In fact, Huperzia serrata is synonymous with Lycopodium serratum and is a well-documented source of this compound. nih.govneist.res.in Research has also confirmed the presence of serratenediol in other species such as Huperzia crassa and Huperzia crispate. nih.govresearchgate.net
Table 2: Documented Occurrences of Serratenediol in Huperzia Genera
| Species | Finding | Reference |
|---|---|---|
| Huperzia serrata | Serratenediol is a known triterpene constituent of this species. | nih.govresearchgate.netneist.res.in |
| Huperzia crassa | The rare serratene triterpene serratenediol was isolated from this species. | researchgate.netscience.govnih.gov |
| Huperzia crispate | Serratenediol has been identified in this species. | nih.gov |
Beyond the Lycopodiaceae family, serratenediol has been discovered in a diverse array of other plants, including ferns and conifers. usda.govnih.gov Its isolation from the bark of pine (Pinus) and spruce (Picea) species was a significant finding, indicating that the biosynthetic pathways for serratene production are not limited to primitive lycophytes. cdnsciencepub.comusda.gov Species such as Pinus banksiana and Picea sitchensis are confirmed sources. medchemexpress.commedchemexpress.com The compound is also sometimes generally associated with the Serratula genus, from which its name is derived. ontosight.ai
Table 3: Documented Occurrences of Serratenediol in Other Plant Sources
| Plant Family | Genus/Species | Finding | Reference |
|---|---|---|---|
| Pinaceae | Pinus banksiana | Serratenediol was isolated from this pine species. | medchemexpress.com |
| Pinaceae | Pinus monticola | A norserratene triterpene was isolated, and serratane triterpenes are noted as being found in pine species. | usda.govresearchgate.net |
| Pinaceae | Picea species | Various spruce species contain serratenediol and its isomers. | cdnsciencepub.comhebmu.edu.cn |
Natural Occurrence of Acetylated Serratenediol Derivatives
While serratenediol diacetate is synthesized for research, mono-acetylated versions of serratenediol occur naturally. These compounds represent intermediates in the potential natural acetylation process and are important precursors for the full diacetate form.
Serratenediol 3-acetate is one of the naturally occurring mono-acetylated derivatives. It has been isolated from several of the same plant families that produce the parent compound, serratenediol. It is found in significant quantities in Lycopodium lucidulum and has been identified in various Huperzia species, including Huperzia serrata and Huperzia crassa. cdnsciencepub.comresearchgate.netscience.gov
Table 4: Documented Occurrences of Serratenediol 3-Acetate
| Species | Finding | Reference |
|---|---|---|
| Huperzia serrata | Isolated as a known compound from this species. | nih.govresearchgate.net |
| Huperzia crassa | This rare serratene triterpene was isolated from H. crassa. | researchgate.netscience.gov |
| Huperzia crispate | Identified as a constituent in this species. | nih.gov |
| Huperzia kunmingensis | Identified as a constituent in this species. | nih.gov |
| Lycopodium lucidulum | Moderate quantities were found in this club moss. | cdnsciencepub.com |
The other naturally occurring mono-acetylated form is serratenediol 21-acetate. Its discovery is less common than the 3-acetate version but is significant. It has been identified in Huperzia serrata. nih.gov Furthermore, a glycoside of serratenediol 21-acetate, specifically serratenediol 3-α-L-arabinopyranoside 21-acetate, has been isolated from Lycopodium inundatum, indicating the plant's ability to acetylate the C-21 position. jst.go.jp
Table 5: Documented Occurrences of Serratenediol 21-Acetate
| Species | Finding | Reference |
|---|---|---|
| Huperzia serrata | Identified as a serratane triterpenoid from this species. | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C34H54O4 |
|---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
(19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl) acetate |
InChI |
InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3 |
InChI Key |
BTPGAEAWTQOUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Botanical Sourcing of Serratenediol Precursors and Serratenediol Diacetate
Natural Occurrence of Acetylated Serratenediol (B15192) Derivatives
Co-occurrence with Serratenediol Diacetate
This compound is rarely found in isolation. Botanical extracts typically contain a complex mixture of structurally related serratene triterpenoids. The specific profile of these co-occurring compounds can vary between species, making them useful for chemotaxonomic classification.
The most common co-occurring compound is its precursor, serratenediol . Other frequently isolated analogues include isomers and other derivatives. For instance, 21-epi-serratenediol (B12427024) , an epimer of serratenediol, and its corresponding acetate (B1210297) are often found. researchgate.netcdnsciencepub.comTohogenol , another serratane-type triterpenoid (B12794562), and its diacetate are also commonly isolated alongside this compound from Lycopodium species. publish.csiro.au In some cases, dehydration of tohogenol diacetate can quantitatively yield this compound. researchgate.net
Other related compounds found in the same plant sources include:
Serratenediol-3-acetate researchgate.net
21-epi-serratenediol-3-acetate researchgate.net
3β-methoxyserratt-14-en-21-one ncsu.edu
3α,21β-dimethoxy-14-serratene ncsu.edu
Lycoclavanol researchgate.net
The following table summarizes key compounds that co-occur with this compound in various plant sources.
| Co-occurring Compound | Compound Type | Common Botanical Source(s) |
| Serratenediol | Precursor Diol | Lycopodium spp., Pinus spp., Picea spp. researchgate.netpublish.csiro.auncsu.educdnsciencepub.com |
| 21-epi-Serratenediol | Epimeric Diol | Lycopodium spp., Picea sitchensis researchgate.netcdnsciencepub.com |
| Tohogenol | Related Triterpenoid | Lycopodium complanatum publish.csiro.au |
| Serratenediol-3-acetate | Monoacetate Derivative | Lycopodium megastachyum researchgate.net |
| 21-epi-Serratenediol diacetate | Epimeric Diacetate | Picea sitchensis cdnsciencepub.com |
| Phlegmanol D | Ketone Derivative | Lycopodium phlegmaria rsc.org |
Methodologies for Extraction and Isolation of Serratenediol and its Acetates
The isolation of this compound from natural sources is a multi-step process involving initial solvent extraction, purification to remove major impurities like fats and esters, and fine purification using chromatography.
Solvent-Based Extraction Protocols
The initial step involves extracting crude lipophilic compounds from the dried and powdered plant material. ncsu.edu Due to the triterpenoid nature of serratenediol and its acetates, various organic solvents are employed.
Commonly used solvents and methods include:
Methanol (B129727): Hot methanol extraction or soaking at room temperature is frequently used for Lycopodium species. tci-thaijo.orgpublish.csiro.au
n-Hexane: This non-polar solvent is effective for extracting lipophilic compounds, including triterpenoids, from pine bark. ncsu.edu
Methylene (B1212753) Chloride / Acetone (B3395972): Sequential extraction, first with methylene chloride and then with acetone, has been used for spruce bark. scispace.com
Solvent Mixtures: A 1:1 mixture of hexane (B92381) and acetone has been identified as an optimal system for extracting terpenoids from pine. researchgate.netnrel.gov Other combinations include mixtures of alkanes with diethyl ether. mdpi.com
The choice of solvent is critical as it influences the efficiency and selectivity of the extraction. Solvent extraction is generally non-specific, co-extracting a wide range of compounds such as fatty acids, esters, and other terpenoids (mono-, sesqui-, and diterpenoids). mdpi.com
| Solvent System | Plant Source | Extraction Method | Reference |
| Methanol | Lycopodium phlegmaria | Soaking at room temperature | tci-thaijo.org |
| Hot Methanol | Lycopodium complanatum | Three successive extractions | publish.csiro.au |
| n-Hexane | Pinus merkusii bark | Soaking for two weeks at room temperature | ncsu.edu |
| Methylene Chloride | Picea abies bark | Soaking for one week | scispace.com |
| Hexane:Acetone (1:1) | Loblolly pine | 1 hour at 22°C | researchgate.netnrel.gov |
Saponification and Impurity Removal
Crude extracts are often rich in fats and esters which can interfere with subsequent purification steps. Saponification is a chemical process used to remove these impurities. uot.edu.ly The extract is treated with an alcoholic solution of a strong base, typically potassium hydroxide (B78521) (KOH), and heated. publish.csiro.au This process hydrolyzes fatty acid esters into water-soluble carboxylates and alcohols, allowing for their separation from the non-saponifiable triterpenoid fraction.
For example, a crude methanol extract can be dissolved in 5% methanolic KOH and heated, after which the solution is poured into water. publish.csiro.au The desired triterpenoids, being insoluble in water, precipitate out and can be collected by filtration. publish.csiro.au An alternative or supplementary step is to wash the crude extract with a solvent like light petroleum to remove highly lipophilic components. scispace.com
Chromatographic Purification Techniques
Chromatography is the definitive step for isolating pure this compound from the complex mixture of triterpenoids obtained after initial extraction and saponification.
Column Chromatography: This is the primary method for separating the different triterpenoids. The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina (B75360). tci-thaijo.orgpublish.csiro.auncsu.edu A solvent or a gradient of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase.
For isolating serratenediol from Lycopodium, a mobile phase of methanol in dichloromethane (B109758) (e.g., 0.25:99.75, v/v) on a silica gel column has been successfully used. tci-thaijo.org
For separating acetylated derivatives from Lycopodium complanatum, a benzene (B151609) eluent on a deactivated alumina column was employed. publish.csiro.au
In the case of Sitka spruce bark extracts, alumina column chromatography was also used, with a mixture of petroleum ether and benzene (7:3) eluting a fraction containing both this compound and its 21-epimer. cdnsciencepub.com
Preparative Thin-Layer Chromatography (pTLC): For final purification or separation of compounds with very similar properties, pTLC is often used. The mixed fraction is applied as a band onto a large silica gel plate, which is then developed in a solvent system (e.g., chloroform). publish.csiro.au The separated bands corresponding to the desired compounds are scraped from the plate, and the compound is extracted from the silica with a solvent. publish.csiro.au
The purity of the fractions at each stage is monitored by analytical Thin-Layer Chromatography (TLC), often using a staining agent like p-anisaldehyde to visualize the triterpenoid spots. tci-thaijo.org Final purification often involves recrystallization from a suitable solvent system, such as chloroform/methanol, to obtain crystalline this compound. publish.csiro.au
Biosynthetic Pathways and Enzymatic Mechanisms of Serratenediol
Foundation in Triterpenoid (B12794562) Biosynthesis from Oxidosqualene
The biosynthesis of nearly all cyclic triterpenoids begins with the C30 intermediate, 2,3-oxidosqualene. ogeochem.jp This precursor is cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze a complex series of carbocation rearrangements to generate a wide diversity of carbon skeletons. ogeochem.jpnih.gov This initial cyclization is a critical branch point between primary metabolism (sterol synthesis) and the secondary metabolism that produces a vast array of triterpenoids. nih.gov
However, the biosynthesis of serratane-type triterpenoids, along with related onoceroids, deviates by utilizing a different starting molecule: (3S,22S)-2,3:22,23-dioxidosqualene (also called bis-oxidosqualene). ogeochem.jpresearchgate.netresearchgate.net This symmetrical diepoxide molecule allows for cyclization to be initiated from both ends of the squalene (B77637) backbone. researchgate.netnih.gov The initial cyclization of one of the epoxide rings in dioxidosqualene leads to the formation of a key bicyclic intermediate, pre-α-onocerin. ogeochem.jpresearchgate.net This intermediate is the last common precursor for both serratane and onocerane skeletons. ogeochem.jp
Specific Enzymes Involved in Serratane Skeleton Formation
Research on the fern Lycopodium clavatum has been instrumental in identifying the specific enzymes responsible for serratenediol (B15192) biosynthesis. The process is not catalyzed by a single enzyme but requires a sequential, two-step reaction involving two distinct and highly dedicated enzymes. researchgate.net
The first step is catalyzed by a dioxidosqualene cyclase named LCC , which transforms 2,3,22,23-dioxidosqualene into the bicyclic intermediate, pre-α-onocerin. researchgate.net Subsequently, a second enzyme, identified as a specific serratane synthase (LCE) , acts on the pre-α-onocerin intermediate. researchgate.netnih.gov This enzyme catalyzes the second phase of cyclization, which ultimately forms the characteristic pentacyclic serratane skeleton. researchgate.net Functional analysis through co-expression of both LCC and LCE in yeast has confirmed their roles in the production of serratenediol. acs.org
| Enzyme | Function | Precursor | Product | Organism Source |
| Dioxidosqualene Cyclase (LCC) | Catalyzes the initial cyclization of one epoxide ring. | 2,3,22,23-Dioxidosqualene | Pre-α-onocerin | Lycopodium clavatum researchgate.net |
| Serratane Synthase (LCE) | Catalyzes the second cyclization to form the serratane skeleton. | Pre-α-onocerin | Serratenediol, Tohogenol | Lycopodium clavatum researchgate.netnih.gov |
| α-Onocerin Synthase (LCD) | Catalyzes cyclization to form the onocerane skeleton (for comparison). | Pre-α-onocerin | α-Onocerin | Lycopodium clavatum ogeochem.jpresearchgate.net |
Proposed Mechanistic Steps in the Cyclization Process
The formation of the serratane skeleton from the pre-α-onocerin intermediate is a mechanistically complex process involving stereoselective cationic cyclizations. nih.gov After the formation of pre-α-onocerin by the LCC enzyme, the serratane synthase (LCE) catalyzes the second cyclization starting from the remaining epoxide bond. researchgate.netresearchgate.net
The proposed mechanism involves a series of carbocationic intermediates. A key event is the formation of the distinctive seven-membered C-ring. This occurs through a unique C-27 methyl migration from C-14 to C-13, which facilitates the formation of an unprecedented C-27/C-12 bond. acs.org This specific bond formation is what distinguishes the serratane skeleton from other related structures. acs.org The reaction cascade concludes with the quenching of the final carbocation, leading to the stable pentacyclic structure of serratenediol. nih.gov
Comparison with Biosynthesis of Related Onoceroids
The biosynthesis of serratenediol is intimately linked with that of other onoceroids, particularly α-onocerin and tohogenol. ogeochem.jp Onoceroids are a class of triterpenes biosynthesized by the cyclization from both ends of a squalene-derived precursor. researchgate.net
Both serratanes (like serratenediol) and onoceranes (like tohogenol and α-onocerin) originate from the same precursor, 2,3,22,23-dioxidosqualene, and proceed through the identical intermediate, pre-α-onocerin. ogeochem.jpresearchgate.net The biosynthetic pathways diverge at this critical juncture, dictated by the action of different, albeit homologous, enzymes. ogeochem.jpacs.org
In Lycopodium clavatum, while serratane synthase (LCE) converts pre-α-onocerin into the serratane skeleton, a different enzyme, α-onocerin synthase (LCD) , catalyzes the cyclization of the same intermediate to form the symmetrical tetracyclic α-onocerin. ogeochem.jpresearchgate.net This demonstrates how distinct enzymes acting on a common substrate can generate significant structural diversity. This discovery corrected previous assumptions that serratanes were biosynthesized from α-onocerin, establishing instead that they are directly formed from the pre-α-onocerin intermediate via a dedicated synthase. acs.org
Chemical Synthesis and Derivatization of Serratenediol Diacetate
Strategies for Total Synthesis of Serratenediol (B15192)
The total synthesis of serratenediol has been achieved through elegant strategies that construct the complex pentacyclic serratane core with high stereocontrol. These approaches are foundational to accessing serratenediol and its derivatives.
A notable and concise enantioselective synthesis of serratenediol was developed by E. J. Corey and Junhu Zhang. nih.govacs.org This strategy is distinguished by its efficiency and control over stereochemistry, which is crucial for producing the correct enantiomer of the natural product. The key to this approach is the use of powerful catalytic enantioselective reactions to create chiral building blocks. nih.gov The synthesis begins with the creation of two key fragments, a phenyl sulfone and an acylsilane, through catalytic enantioselective processes. nih.gov This method ensures that the critical stereocenters are set early in the synthetic sequence, guiding the stereochemical outcome of subsequent cyclization reactions. The ability to selectively synthesize one enantiomer over the other is a hallmark of modern synthetic chemistry, avoiding the need for classical resolution of racemic mixtures. nih.govacs.org
The construction of the intricate serratane skeleton, which features a seven-membered C-ring, relies on several powerful key reactions. The assembly of this pentacyclic system is often the most challenging aspect of the synthesis.
Coupling and Cyclization: In the Corey synthesis, after the enantioselective preparation of the initial fragments, they are coupled together. nih.gov This is followed by a series of stereoselective cationic cyclizations. nih.gov Cationic polyene cyclizations are a biomimetic approach, mimicking the way organisms synthesize complex terpenes from linear precursors like squalene (B77637). scripps.edunih.gov This cascade reaction forms multiple rings in a single, efficient step, rapidly building molecular complexity. nih.gov
Diels-Alder Reactions: While not explicitly used in the Corey synthesis of serratenediol itself, the Diels-Alder reaction is a powerful tool in the synthesis of other complex terpenes and represents a common strategy for forming six-membered rings found in many triterpenoid (B12794562) skeletons.
Radical Cyclizations: Reductive radical polyene cyclizations have also been employed to form tetracyclic and pentacyclic cores of related terpenes. These reactions offer an alternative pathway to cationic cyclizations for assembling complex ring systems.
Table 1: Key Synthetic Reactions for Serratane Core Assembly
| Reaction Type | Description | Purpose in Synthesis | Reference |
|---|---|---|---|
| Catalytic Enantioselective Synthesis | Reactions that produce a chiral product from an achiral starting material using a chiral catalyst. | To create key chiral building blocks (e.g., phenyl sulfone, acylsilane) with high enantiomeric purity. | nih.gov |
| Stereoselective Cationic Cyclization | An intramolecular reaction where a carbocation attacks one or more double bonds, forming multiple rings in a cascade. | To construct the pentacyclic serratane skeleton from a linear precursor in a biomimetic fashion. | nih.govnih.gov |
| Fragment Coupling | The joining of two synthesized molecular fragments to create a larger, more complex molecule. | To assemble the full carbon chain required for the subsequent cyclization cascade. | nih.gov |
Chemical Transformation to Serratenediol Diacetate
Once serratenediol is obtained, either through isolation from natural sources or by total synthesis, it can be readily converted to this compound through standard chemical procedures.
The conversion of serratenediol to this compound is a straightforward esterification reaction. This is typically achieved by treating serratenediol with acetic anhydride (B1165640) in the presence of a base, most commonly pyridine (B92270). cdnsciencepub.comusda.gov The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. The two hydroxyl groups of serratenediol, located at positions C-3 and C-21, react to form acetate (B1210297) esters, yielding the diacetate derivative. cdnsciencepub.com This transformation is often performed to protect the hydroxyl groups or to increase the lipophilicity of the molecule, which can aid in purification by chromatography or modify its biological permeability. The reaction is generally high-yielding and can be carried out under mild, room-temperature conditions. usda.gov
Synthesis of Chemically Modified this compound Analogs
This compound serves as a useful starting material for the synthesis of other chemically modified analogs. These modifications can introduce new functional groups, allowing for the exploration of structure-activity relationships.
A key example is the oxidation of this compound to produce 16-oxothis compound. jst.go.jp This transformation introduces a ketone group at the C-16 position of the serratane core. Such oxidative reactions can significantly alter the biological profile of the parent molecule. Another example involves the synthesis of isomeric or related natural products. For instance, synthetic work on serratriol (B1171965), a closely related compound with an additional hydroxyl group, has led to the preparation of derivatives like serratriol 21-methyl ether diacetate. usda.gov These syntheses demonstrate how the core serratane structure can be chemically manipulated to generate a library of related compounds for further study.
Table 2: Examples of Modified this compound Analogs
| Original Compound | Modified Analog | Reaction Type | Reagents | Reference |
|---|---|---|---|---|
| This compound | 16-Oxothis compound | Oxidation | Oxidizing Agent | jst.go.jp |
| Serratriol (precursor) | Serratriol 21-methyl ether diacetate | Methylation, then Acetylation | Methyl iodide, Acetic anhydride/Pyridine | usda.gov |
Oxidation and Reduction Derivatives
The this compound molecule can undergo various oxidation and reduction reactions to yield a range of derivatives. These transformations are crucial for structure-activity relationship studies and for the synthesis of related natural products.
Oxidation: A significant oxidation reaction of this compound involves the C-16 position. Treatment of this compound with oxidizing agents can lead to the formation of a ketone at this position, yielding 16-oxothis compound. jst.go.jpresearchgate.netresearchgate.net This transformation introduces an α,β-unsaturated ketone functionality into the molecule. Similarly, the stereoisomer 21-episerratenediol (B1170138) diacetate can be oxidized to form 16-oxo-21-epithis compound. jst.go.jp The oxidation of a related compound, serratenediol-3-acetate, to 3β-acetoxy-14-serraten-21-one has also been reported, demonstrating that the hydroxyl groups can be selectively oxidized to ketones. cdnsciencepub.com
Reduction: Reduction reactions are also key in the derivatization of serratene triterpenoids. The reduction of 3β-acetoxy-14-serraten-21-one, a keto-acetate derivative, with a reducing agent like lithium aluminum hydride (LiAlH₄), produces a mixture of diols: serratenediol and its C-21 epimer, 21-episerratenediol. cdnsciencepub.com This demonstrates that the ketone at C-21 can be reduced back to a hydroxyl group, leading to the formation of stereoisomeric products. The ratio of the resulting diols can be influenced by the reaction conditions and the specific reducing agent employed.
Table 1: Oxidation and Reduction Derivatives of this compound and Related Compounds
| Starting Material | Reaction Type | Reagent(s) | Product(s) | Reference(s) |
|---|---|---|---|---|
| This compound | Oxidation | Not specified | 16-Oxothis compound | jst.go.jp |
| 21-Epithis compound | Oxidation | Not specified | 16-Oxo-21-epithis compound | jst.go.jp |
| Serratenediol-3-acetate | Oxidation | Not specified | 3β-acetoxy-14-serraten-21-one | cdnsciencepub.com |
| 3β-acetoxy-14-serraten-21-one | Reduction | LiAlH₄ | Serratenediol, 21-Episerratenediol | cdnsciencepub.com |
Stereoisomeric Modifications
The stereochemistry of this compound, particularly at the C-3 and C-21 positions, is a defining feature of the molecule. The naturally predominant isomer is this compound, which has a 3β,21α configuration. ontosight.ai However, its C-21 epimer, 21-epithis compound (with a 3β,21β configuration), is also found in nature, often alongside the primary isomer. cdnsciencepub.comcdnsciencepub.com
The two diastereomers, this compound and 21-epithis compound, can be isolated from natural sources such as the bark of Sitka spruce (Picea sitchensis) or from club mosses like Lycopodium lucidulum. cdnsciencepub.comcdnsciencepub.com Their separation can be achieved through chromatographic techniques or by fractional crystallization from solvents like ethanol. cdnsciencepub.com
The formation of these stereoisomers is also observed in synthetic routes. For instance, the reduction of 3β-acetoxy-14-serraten-21-one yields a mixture of both serratenediol and 21-episerratenediol, which can then be acetylated to their respective diacetates. cdnsciencepub.com The identity of these epimers is confirmed through direct comparison with authentic samples and by using analytical techniques such as thin-layer chromatography (TLC), infrared (IR) spectroscopy, and mass spectrometry. cdnsciencepub.com The specific stereochemistry is known to be crucial for the biological activity of these compounds.
Table 2: Stereoisomers of this compound
| Compound Name | CAS Number | Molecular Formula | Configuration | Natural Source Example | Reference(s) |
|---|---|---|---|---|---|
| This compound | 27832-84-4 | C₃₄H₅₄O₄ | 3β, 21α | Lycopodium lucidulum | cdnsciencepub.comlookchem.com |
| 21-Epithis compound | Not Available | C₃₄H₅₄O₄ | 3β, 21β | Lycopodium lucidulum | cdnsciencepub.com |
Structural Elucidation and Advanced Analytical Methodologies for Serratenediol Diacetate
Comprehensive Spectroscopic Characterization
Spectroscopic methods form the cornerstone of the structural determination of Serratenediol (B15192) diacetate, with each technique providing unique insights into the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectral data for three isomeric serratane diacetates, isolated from Western White Pine bark, reveal characteristic signals that are comparable to serratriol (B1171965) triacetate. usda.gov The presence of two acetate (B1210297) moieties in these molecules is confirmed by signals corresponding to the acetate methyl protons. usda.gov For instance, the ¹H-NMR spectrum of one of these diacetates shows a triplet at δ 4.59 ppm, which is assignable to an axial hydrogen geminal to a secondary equatorial acetoxyl group. usda.gov Another key feature is an AB doublet of doublets (dd) centered around δ 4.31 ppm, indicating the axial nature of an acetoxymethyl group. usda.gov
The chemical shifts of the six methyl groups in these diacetate isomers are also comparable to those of known serratane triterpenes, further supporting the structural assignment. usda.gov The configuration at different stereocenters can lead to variations in the chemical shifts and coupling patterns observed in the NMR spectra, allowing for the differentiation of isomers. usda.gov For example, a configurational difference at C(21) between two of the isomers is supported by a notable difference in the pattern of the AB dd for the acetoxymethyl group and the appearance of a singlet for a proton at δ 5.01 ppm in one of the isomers. usda.gov
Interactive Data Table: ¹H-NMR Spectral Data for Serratane Diacetate Isomers
| Proton Assignment | Triterpene A Diacetate (δ ppm) | Triterpene B Diacetate (δ ppm) | Triterpene C Diacetate (δ ppm) |
| H-3 | 4.59 (t) | 4.60 (t) | 4.59 (t) |
| H-21 | - | - | 5.01 (s) |
| -CH₂OAc | 4.31 (AB dd) | 4.31 (AB dd) | 4.16 (AB dd) |
| OMe | 2.62 (q) | 2.62 (q) | 2.62 (q) |
| Me-acetate | 2.04 (s), 2.06 (s) | 2.04 (s), 2.06 (s) | 2.04 (s), 2.06 (s) |
| Me-tertiary | 0.84, 0.88, 0.92, 0.96, 1.05, 1.10 | 0.84, 0.88, 0.92, 0.96, 1.05, 1.10 | 0.84, 0.88, 0.92, 0.96, 1.05, 1.10 |
Data sourced from a study on serratane triterpenes from Western White Pine bark. usda.gov The table presents a simplified interpretation of the published data for illustrative purposes.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of Serratenediol diacetate, as well as insights into its structure through fragmentation analysis. High-resolution mass spectrometry of acetylated serratane triterpenes has established an empirical formula of C₃₄H₅₄O₄ for these diacetate derivatives. usda.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the acetate groups. The carbonyl (C=O) stretching vibration of the acetate ester typically appears as a strong band in the region of 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the acetate group would produce strong bands in the 1200-1300 cm⁻¹ region. The spectrum would also display bands corresponding to C-H stretching and bending vibrations of the triterpenoid (B12794562) skeleton.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Triterpenoids like this compound, which lack extensive chromophores, generally exhibit low UV absorption. xjtu.edu.cnnih.gov The primary utility of UV-Vis spectroscopy in the analysis of such compounds is often to confirm the absence of conjugated systems. xjtu.edu.cnnih.gov Any significant absorption would typically be at lower wavelengths (around 205-210 nm), which can be challenging to measure accurately due to solvent absorption. nih.gov Therefore, UV-Vis spectroscopy plays a more supplementary role in the structural elucidation of this compound compared to NMR and MS.
Advanced Chromatographic Separation and Analysis
Chromatographic techniques are essential for the isolation and purification of this compound from natural sources and for its subsequent analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and analysis of triterpenoids. xjtu.edu.cnnih.gov However, the lack of strong UV chromophores in many triterpenoids, including likely this compound, presents a challenge for detection using standard UV detectors. xjtu.edu.cnnih.gov To overcome this, detection is often performed at low wavelengths (205-210 nm). nih.gov
Reversed-phase HPLC is a commonly employed mode for the separation of triterpenoids. nih.gov The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving effective separation of these structurally similar compounds. nih.gov Due to the analytical challenges, chemical derivatization can be employed to introduce chromophores into the triterpenoid structure, thereby enhancing their detectability in HPLC analysis. xjtu.edu.cn
Structure Activity Relationship Sar Investigations for Serratenediol Diacetate Analogs
Influence of Acetyl Groups on Biological Efficacy and Selectivity
The presence and position of acetyl groups on the serratenediol (B15192) scaffold are critical determinants of its biological efficacy and selectivity. Acetylation of hydroxyl groups can significantly alter the physicochemical properties of the molecule, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
While direct comparative studies on the biological activities of serratenediol, its mono-acetylated, and di-acetylated forms are limited in the available scientific literature, general principles of triterpenoid (B12794562) chemistry suggest that acetylation can enhance pharmacological properties. For instance, studies on other triterpenes have shown that acylation of hydroxyl groups can lead to significant changes in biological activity. Acetylated triterpenes have demonstrated potential as anticancer drug candidates, with modifications at the C-3 position showing notable effects on cytotoxicity against various cancer cell lines. nih.gov The increased lipophilicity upon acetylation may facilitate passage through cell membranes, thereby enhancing intracellular concentration and interaction with molecular targets.
Table 1: Influence of Acetyl Groups on Triterpenoid Activity (General Observations)
| Compound Type | General Observation | Potential Implication for Serratenediol Diacetate |
|---|---|---|
| Triterpenoid Alcohols | Often possess inherent biological activity. | Serratenediol itself is likely bioactive. |
| Mono-acetylated Triterpenoids | Acetylation can increase lipophilicity and may enhance or alter biological activity. | Serratenediol monoacetate may exhibit improved cell permeability and potency compared to serratenediol. |
| Di-acetylated Triterpenoids | Further acetylation can continue to modify lipophilicity and activity, but may also lead to steric hindrance at the active site. | This compound's two acetyl groups could optimize its interaction with specific targets or affect its metabolic stability. |
Stereochemical Impact on Pharmacological Profile
Stereochemistry plays a pivotal role in the pharmacological profile of bioactive molecules, as biological systems, such as enzymes and receptors, are chiral and often exhibit stereospecific interactions. The three-dimensional arrangement of atoms in this compound and its analogs can profoundly influence their binding affinity, efficacy, and potential for off-target effects.
Serratenediol possesses multiple chiral centers, giving rise to the possibility of several stereoisomers. The spatial orientation of the hydroxyl and subsequently the acetyl groups, as well as the configuration of the ring junctions, are critical for its interaction with biological macromolecules. For example, the pharmacological activity of stereoisomers of 1-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines has been shown to be dependent on their specific configuration. nih.gov
The natural occurrence of epimers such as serratenediol and 21-epi-serratenediol (B12427024) suggests that subtle changes in stereochemistry at a single chiral center can be produced by biological systems and may lead to distinct biological activities. researchgate.net Consequently, the acetylation of these epimers would result in diastereomeric diacetates, each with a unique three-dimensional shape and potentially different pharmacological profiles. A comprehensive understanding of the stereochemical impact would require the stereoselective synthesis and individual biological evaluation of each possible stereoisomer of this compound.
Table 2: Potential Stereochemical Considerations for this compound
| Stereochemical Feature | Potential Impact on Pharmacological Profile |
|---|---|
| Configuration at C-3 | Could influence the orientation of the acetyl group, affecting binding to target proteins. |
| Configuration at C-21 | The epimeric form (21-epi-serratenediol) would present the acetyl group in a different spatial position, potentially altering receptor interaction and biological response. |
| Ring Junction Stereochemistry | The overall shape of the pentacyclic system is determined by the stereochemistry of the ring fusions, which is critical for fitting into a biological target's binding site. |
Role of Hydroxyl Group Positioning and Derivatization
The position and derivatization of hydroxyl groups on the serratenediol scaffold are fundamental to its structure-activity relationship. These functional groups serve as key points for interaction with biological targets through hydrogen bonding and can also be sites for metabolic modification.
The native hydroxyl groups of serratenediol, typically at positions C-3 and C-21, are crucial for its inherent biological activity. researchgate.net Their specific placement and orientation (axial vs. equatorial) dictate the molecule's ability to form hydrogen bonds with amino acid residues in the active sites of enzymes or the binding pockets of receptors.
Derivatization of these hydroxyl groups, beyond acetylation, offers a strategy to modulate the pharmacological properties of serratenediol. Common derivatization approaches include etherification, esterification with different acyl groups, and glycosylation. researchgate.netmdpi.com Such modifications can alter the molecule's polarity, solubility, and steric bulk, thereby influencing its ADME properties and biological activity. For instance, the introduction of different ester groups at the hydroxyl positions of other bioactive natural products has been shown to significantly impact their cytotoxic and antimicrobial activities. mdpi.com
Furthermore, selective protection and deprotection of the hydroxyl groups at C-3 and C-21 would allow for regioselective modifications, enabling a detailed investigation into the specific role of each hydroxyl group in a particular biological activity. The differential reactivity of these hydroxyl groups can be exploited to synthesize a diverse library of serratenediol analogs for SAR studies.
Table 3: Potential Derivatizations of Serratenediol Hydroxyl Groups and Their Predicted Effects
| Derivatization Type | Potential Effect on Physicochemical Properties | Potential Impact on Biological Activity |
|---|---|---|
| Etherification (e.g., methylation) | Increased lipophilicity, loss of hydrogen bond donating ability. | May enhance membrane permeability but could reduce binding affinity if a hydrogen bond is critical. |
| Esterification (with various acyl groups) | Increased lipophilicity (tunable by acyl chain length), potential for prodrug strategy. | Can modulate potency and duration of action; steric bulk of the ester can influence selectivity. |
| Glycosylation | Increased hydrophilicity. | May improve water solubility and alter pharmacokinetic profile; could target specific glucose transporters. |
Development of SAR Models for Specific Therapeutic Areas
The development of quantitative structure-activity relationship (QSAR) models is a powerful computational tool in medicinal chemistry to understand and predict the biological activity of compounds based on their chemical structure. For this compound and its analogs, establishing robust SAR and QSAR models would be invaluable for guiding the rational design of new derivatives with enhanced potency and selectivity for specific therapeutic areas, such as oncology and anti-inflammatory applications. researchgate.net
A comprehensive SAR model for this compound would integrate data from a systematically synthesized library of analogs, correlating structural modifications with changes in biological activity. Key structural features to be investigated would include:
The nature and position of substituents on the serratane core.
The stereochemistry of the chiral centers.
The physicochemical properties of the analogs, such as lipophilicity (logP), electronic effects, and steric parameters.
Once sufficient experimental data is available, QSAR models can be developed using various statistical methods. These models can be two-dimensional (2D-QSAR), relating biological activity to physicochemical properties, or three-dimensional (3D-QSAR), which considers the 3D conformation of the molecules and their interaction with a biological target. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity.
Currently, there is a lack of published SAR and QSAR models specifically for this compound. However, studies on other triterpenoids have successfully employed these approaches to identify key structural determinants for their anti-inflammatory and cytotoxic activities. frontiersin.org Building such models for serratene triterpenoids would accelerate the discovery of new drug candidates by allowing for the virtual screening of novel structures and prioritizing the synthesis of the most promising compounds.
Table 4: Key Parameters for Developing SAR Models for this compound Analogs
| Parameter Category | Specific Descriptors to Investigate | Rationale |
|---|---|---|
| Steric Properties | Molecular volume, surface area, specific substituent size (e.g., acyl chain length). | To understand how the size and shape of the molecule and its functional groups affect binding to the target. |
| Electronic Properties | Partial charges, dipole moment, electrostatic potential maps. | To determine the influence of charge distribution and electrostatic interactions on biological activity. |
| Hydrophobicity | Partition coefficient (logP), water solubility. | To correlate the lipophilicity of the analogs with their ability to cross cell membranes and interact with hydrophobic binding pockets. |
| Topological Indices | Connectivity indices, shape indices. | To quantify the branching and overall topology of the molecule and relate it to activity. |
Preclinical Research Models for Evaluating Serratenediol Diacetate S Biological Effects
In Vitro Cell-Based Assays
In vitro assays are fundamental to the initial stages of drug discovery, providing critical insights into a compound's biological activity at the cellular level. However, for serratenediol (B15192) diacetate, this foundational data is not publicly available.
Cancer Cell Line Screening
The cytotoxic and anti-proliferative potential of novel compounds is typically first assessed against a panel of cancer cell lines. This screening provides preliminary data on a compound's spectrum of activity and identifies cancer types that may be particularly sensitive. To date, no such screening data has been reported for serratenediol diacetate.
Table 1: Status of In Vitro Cancer Cell Line Screening for this compound
| Cell Line Type | Reported Activity of this compound |
| Breast Cancer | No Data Available |
| Lung Cancer | No Data Available |
| Colon Cancer | No Data Available |
| Prostate Cancer | No Data Available |
| Leukemia | No Data Available |
| Melanoma | No Data Available |
This table is for illustrative purposes to highlight the lack of available data.
Inflammation Cell Models
Cellular models of inflammation are crucial for identifying compounds with potential therapeutic applications in inflammatory diseases. These models often involve stimulating immune cells, such as macrophages or lymphocytes, with inflammatory agents and then assessing the effect of the test compound on the production of inflammatory mediators. There is currently no research detailing the effects of this compound in such models.
Bone Cell Research
Preclinical research in bone biology utilizes in vitro models of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) to identify compounds that could potentially treat bone disorders like osteoporosis. The influence of this compound on the differentiation and activity of these bone cells has not been investigated.
In Vivo Animal Models for Biological Activity Assessment
Following promising in vitro results, compounds are typically advanced to in vivo animal models to evaluate their efficacy and safety in a whole-organism context.
Anti-tumor Promotion Models
Animal models of tumorigenesis are essential for confirming the anti-cancer potential of a compound observed in vitro. These models can assess a compound's ability to inhibit tumor growth, reduce metastasis, and improve survival. As there is no preceding in vitro data, it is unsurprising that no in vivo anti-tumor promotion studies for this compound have been published.
Table 2: Status of In Vivo Anti-tumor Promotion Studies for this compound
| Animal Model | Tumor Type | Reported Outcome with this compound |
| Xenograft Mouse Model | Various Cancers | No Data Available |
| Carcinogen-Induced Model | Various Cancers | No Data Available |
This table is for illustrative purposes to highlight the lack of available data.
Anti-inflammatory Models
Animal models of inflammation are crucial for the preclinical evaluation of new therapeutic agents. These models mimic the physiological and pathological processes of inflammation in humans, allowing researchers to assess the efficacy of compounds like this compound.
One widely used model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. TPA is a potent inflammatory agent that, when applied to a mouse's ear, induces a rapid and measurable inflammatory response, characterized by swelling (edema). nih.gov The extent of edema can be quantified by measuring the change in ear thickness or weight. nih.gov This model is valuable for screening both topical and systemic anti-inflammatory drugs. nih.gov
While specific studies on this compound using this model were not identified in the current search, research on structurally related pentacyclic triterpenes isolated from the resin of Bursera copallifera provides insight into the anti-inflammatory potential of this class of compounds. In a study evaluating various triterpenes, several, including acetate (B1210297) derivatives, demonstrated significant anti-inflammatory activity in the TPA-induced ear edema model. researchgate.net For instance, α-amyrin acetate showed marked inhibition of edema. researchgate.net In contrast, 3-epilupeol acetate was less active in this particular study. researchgate.net The anti-inflammatory activity of extracts from Bursera microphylla, a plant known to contain various triterpenoids, has also been demonstrated, suggesting the potential contribution of its constituents to these effects. nih.gov
The following table summarizes the anti-inflammatory activity of some triterpenoids from Bursera copallifera in the TPA-induced mouse ear edema model.
| Compound | ID₅₀ (μmol/ear) |
| α-amyrin acetate | 1.17 |
| 3-epilupeol acetate | > 2.13 |
| 3-epilupeol formiate | 0.96 |
| Lupenone | 1.05 |
| 3-epilupeol | 0.83 |
| α-amyrin | > 2.34 |
Data sourced from a study on triterpenes from Bursera copallifera. researchgate.net
Another common preclinical model for acute inflammation is the carrageenan-induced paw edema test, typically conducted in rats. researchgate.net Injection of carrageenan, a seaweed-derived polysaccharide, into the paw induces a well-characterized inflammatory response involving the release of various mediators, resulting in edema. nih.gov The volume of the paw is measured over time to assess the extent of inflammation and the inhibitory effects of a test compound. researchgate.net Despite the prevalence of this model, no specific research findings on the effects of this compound in the carrageenan-induced paw edema model were identified in the available literature.
Biochemical Assays for Target Interaction and Enzyme Inhibition
Biochemical assays are essential for understanding the mechanism of action of a compound by directly measuring its interaction with specific molecular targets, such as enzymes.
PTP1B Activity Assays
Protein tyrosine phosphatase 1B (PTP1B) is an enzyme that plays a critical role in regulating insulin (B600854) and leptin signaling pathways. youtube.com Consequently, inhibitors of PTP1B are being investigated as potential therapeutic agents for type 2 diabetes and obesity. nih.gov PTP1B activity assays are designed to measure the enzymatic activity of PTP1B and to screen for potential inhibitors. nih.gov These assays are typically colorimetric or fluorometric, where the enzyme's activity on a specific substrate results in a measurable change in color or fluorescence. This allows for the quantification of enzyme activity and the determination of the inhibitory potency of a compound, often expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce the enzyme's activity by 50%). Despite the therapeutic interest in PTP1B inhibitors, a review of the scientific literature did not yield any studies specifically evaluating the inhibitory activity of this compound against PTP1B.
Acetylcholinesterase Inhibition Assays
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). drugs.com Inhibitors of AChE increase the levels of acetylcholine in the synaptic cleft and are used in the treatment of conditions such as Alzheimer's disease. dntb.gov.uawikipedia.org Acetylcholinesterase inhibition assays are used to identify and characterize compounds that can block the activity of this enzyme. nih.gov These assays typically involve reacting the enzyme with its substrate in the presence of a potential inhibitor and measuring the rate of product formation. A reduction in the rate of the reaction indicates inhibition. drugs.com There are various methods for detecting AChE activity, including colorimetric and fluorometric assays. nih.gov A thorough search of the available scientific literature did not reveal any studies investigating the potential of this compound as an acetylcholinesterase inhibitor.
Reactive Oxygen Species (ROS) Generation Assays
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism. nih.gov Excessive production of ROS can lead to oxidative stress, a condition implicated in various diseases, including inflammation and neurodegenerative disorders. nih.gov ROS generation assays are used to measure the levels of ROS within cells and to assess the antioxidant or pro-oxidant effects of chemical compounds. A common method involves the use of fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. The intensity of the fluorescence is proportional to the amount of ROS present. Despite the importance of understanding a compound's effect on cellular oxidative stress, no specific studies on the impact of this compound on ROS generation were found in the reviewed literature.
Future Directions and Emerging Research Avenues for Serratenediol Diacetate
Elucidation of Untapped Biological Targets and Signaling Networks
While the anti-inflammatory properties of serratene triterpenoids are recognized, the precise molecular mechanisms and untapped biological targets of Serratenediol (B15192) diacetate remain a significant area for future investigation. Studies on related serratane triterpenoids isolated from Lycopodium clavatum have shown that these compounds can attenuate the production of inflammatory mediators. mdpi.comnih.gov Specifically, they have been found to downregulate pro-inflammatory cytokines such as interleukin-1β (IL-1β) in macrophages and interleukin-8 (IL-8) in HT-29 cells. mdpi.comresearchgate.net
Future research should aim to identify the direct protein targets of Serratenediol diacetate. Investigating its effect on a wider range of cellular receptors, enzymes, and transcription factors will be crucial. Advanced proteomic and genomic approaches could reveal novel binding partners and cellular pathways modulated by this compound. A key area of focus should be the in-depth analysis of its impact on inflammatory signaling cascades. Research has indicated that some serratane triterpenoids can suppress the lipopolysaccharide (LPS)-induced expression of nuclear factor-kappa B (NF-κB) and pERK 1/2 in RAW 264.7 cells. mdpi.comnih.gov Further studies could explore other related pathways, such as the JAK/STAT and MAPK signaling pathways, to build a comprehensive understanding of its anti-inflammatory mechanism.
Table 1: Potential Biological Targets and Signaling Networks of Serratane Triterpenoids
| Biological Target/Signaling Network | Observed Effect of Related Serratane Triterpenoids | Potential Implication for this compound Research |
|---|---|---|
| Pro-inflammatory Cytokines (IL-1β, IL-8) | Downregulation in macrophages and colon epithelial cells mdpi.comresearchgate.net | Investigation of anti-inflammatory effects in models of inflammatory bowel disease and other inflammatory conditions. |
| NF-κB Signaling Pathway | Downregulation of LPS-induced expression mdpi.comnih.gov | Exploration of therapeutic potential in chronic inflammatory diseases and certain cancers where NF-κB is constitutively active. |
| ERK1/2 Signaling Pathway | Downregulation of LPS-induced expression mdpi.comnih.gov | Study of its role in regulating cell proliferation, differentiation, and survival in various cell types. |
Exploration of Combination Therapies with Established Agents
The exploration of combination therapies involving this compound with established therapeutic agents is a nascent but highly promising field. While direct studies on this compound are lacking, research on other triterpenoids suggests a strong potential for synergistic interactions. mdpi.commdpi.comnih.gov Triterpenoids have been shown to enhance the efficacy of conventional chemotherapeutic drugs and may help in limiting the unwanted side effects associated with chemo- and radiotherapy. nih.gov The combination of triterpenoids with other anticancer agents has demonstrated the potential to enhance treatment outcomes. mdpi.com
Future research should focus on investigating the synergistic effects of this compound with conventional anti-inflammatory drugs and chemotherapy agents. For instance, combining it with non-steroidal anti-inflammatory drugs (NSAIDs) could potentially allow for lower doses of the NSAIDs, thereby reducing their gastrointestinal side effects. In the context of cancer, studies could explore its use alongside drugs like doxorubicin, where other triterpenoids have shown both synergistic and antagonistic effects depending on their antioxidant properties. researchgate.net Furthermore, some derivatives of ursolic acid, another triterpenoid (B12794562), have been found to enhance the efficacy of conventional antibiotics, suggesting a potential role for this compound in combating antibiotic resistance. mdpi.com
Development of Advanced Synthetic Methodologies for Novel Derivatives
The development of advanced synthetic methodologies to create novel derivatives of this compound is crucial for optimizing its therapeutic properties. The structural modification of natural triterpenoids is a well-established strategy to enhance their biological activity. nih.gov Semisynthetic derivatives of other pentacyclic triterpenoids have often displayed more useful biological and pharmacological profiles than the parent compounds. bohrium.com
Future synthetic efforts could focus on several key areas. One approach is the introduction of different functional groups at various positions on the serratene skeleton to improve potency and selectivity for specific biological targets. For example, the synthesis of ester or ether derivatives at the hydroxyl groups could modulate the compound's lipophilicity and pharmacokinetic properties. Another avenue is the creation of hybrid molecules by conjugating this compound with other bioactive compounds to achieve dual therapeutic actions. The development of more efficient and stereoselective synthetic routes will be essential for producing these novel derivatives in sufficient quantities for biological evaluation.
Table 2: Examples of Synthetic Derivatives of Related Triterpenoids and Their Enhanced Activities
| Parent Triterpenoid | Type of Derivative | Enhanced Biological Activity |
|---|---|---|
| Lupeol | Benzylidene derivative | Significant α-glucosidase inhibition nih.gov |
| Ursolic Acid | Amide derivative at C-28 | Enhanced antitumor activity mdpi.com |
| Betulinic Acid | Various derivatives | Marked biological potential in cancer treatment mdpi.com |
Integration of Computational Drug Design and Artificial Intelligence in Lead Optimization
The integration of computational drug design and artificial intelligence (AI) presents a powerful approach to accelerate the optimization of this compound as a therapeutic lead. researchgate.net In silico methods can be employed to predict the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as to identify potential biological targets. Molecular docking studies can simulate the interaction of this compound and its virtual derivatives with the active sites of target proteins, providing insights into structure-activity relationships.
Future research should leverage these computational tools to guide the synthesis of novel derivatives with improved pharmacological profiles. AI and machine learning algorithms can be trained on existing data from other triterpenoids to predict the biological activities of new this compound analogs. This approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources. Furthermore, computational models can help in understanding the molecular basis of the observed biological effects, which is crucial for rational drug design.
Ecological and Evolutionary Studies of Serratene Triterpenoid Production in Plants
Ecological and evolutionary studies of serratene triterpenoid production in plants, particularly within the Lycopodiaceae family, can provide valuable insights into the biological roles of these compounds and the selective pressures that have shaped their biosynthesis. Plants have evolved to produce a vast array of specialized metabolites that serve functional roles in their adaptation to the environment, including defense against herbivores and pathogens. nih.gov
Future research in this area could focus on understanding the ecological triggers for the production of this compound and other serratene triterpenoids in their native plant species. Investigating how factors such as soil composition, microbial associations, and herbivore pressure influence the biosynthesis of these compounds could reveal their natural functions. Many Lycopodiaceae species are pioneer species that colonize disturbed sites, and their association with specific mycorrhizal fungi is crucial for their germination and survival. Understanding the role of serratene triterpenoids in these plant-fungal interactions is a key area for future study. Furthermore, exploring the evolutionary history of the enzymes involved in serratene biosynthesis can shed light on the diversification of triterpenoid structures in the plant kingdom.
Q & A
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of serratenediol diacetate?
this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its diterpenoid backbone and acetate groups. Infrared (IR) spectroscopy can validate functional groups, such as ester linkages (C=O stretch at ~1740 cm⁻¹), though IR data for this compound may require cross-validation with literature . Mass spectrometry (MS) is critical for confirming molecular weight (C₃₄H₅₄O₄, m/z 526.8) and fragmentation patterns. Ensure solvent purity and calibration standards are documented to enhance reproducibility .
Q. How can researchers isolate this compound from natural sources, and what challenges arise during purification?
Isolation often involves solvent extraction (e.g., methanol or dichloromethane) followed by column chromatography (silica gel or HPLC). Key challenges include co-elution with structurally similar diterpenoids. Fraction collection should be guided by TLC analysis using specific staining reagents (e.g., vanillin-H₂SO₄). Advanced purification may require countercurrent chromatography to resolve stereoisomers, as noted in studies of related natural products .
Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?
Standard assays include cytotoxicity screening (e.g., MTT assay on cancer cell lines), anti-inflammatory activity (COX-2 inhibition), and antioxidant capacity (DPPH radical scavenging). Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments to account for batch-to-batch variability. Ensure cell lines are authenticated to avoid confounding results .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from differences in sample purity, assay protocols, or cell line specificity. Conduct a systematic review (PRISMA guidelines) to identify methodological variations. Secondary data analysis should include meta-regression to assess the impact of variables like solvent choice or incubation time . Replicate conflicting studies under controlled conditions, and use orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) to confirm mechanisms .
Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Employ a factorial design to test variables such as reaction temperature, catalyst type (e.g., DMAP vs. pyridine), and acylating agents. Use HPLC-PDA to monitor reaction progress and quantify byproduct formation. For SAR, prioritize derivatives with modified acetate groups or hydroxyl substitutions, and validate purity via melting point analysis and chiral chromatography .
Q. How can computational methods enhance the study of this compound’s molecular interactions?
Molecular docking (AutoDock Vina) can predict binding affinities to targets like NF-κB or tubulin. Pair this with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatments. For high-throughput data, employ machine learning algorithms (random forests) to identify predictors of toxicity. Ensure assumptions of normality and homogeneity of variance are tested (Shapiro-Wilk, Levene’s tests) .
Methodological Guidance
Q. How to ensure reproducibility in this compound research protocols?
Document all parameters: solvent lot numbers, equipment calibration dates, and environmental conditions (e.g., humidity for hygroscopic samples). Share raw data and code for statistical analyses in open repositories (Zenodo, Figshare). Follow FAIR principles to enhance transparency .
Q. What ethical considerations apply to studies involving this compound and animal models?
Adhere to ARRIVE guidelines for preclinical trials. Justify sample sizes via power analysis and minimize animal use through shared control groups. Obtain approval from institutional ethics committees, and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
